

# An In-depth Technical Guide to 3-Chloropyrazine-2-carbaldehyde

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## Compound of Interest

Compound Name: 3-Chloropyrazine-2-carbaldehyde

Cat. No.: B053262

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, synthesis, and analytical data for **3-Chloropyrazine-2-carbaldehyde**, a key intermediate in the development of pharmaceuticals and agrochemicals.[\[1\]](#)

## Core Structural and Physical Properties

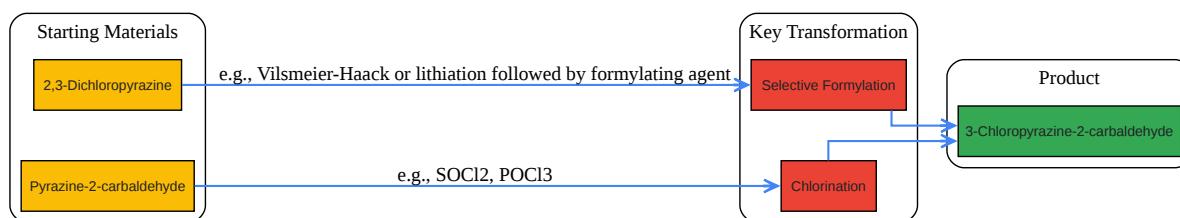
**3-Chloropyrazine-2-carbaldehyde** is a heterocyclic aldehyde with a chlorinated pyrazine core. This structure imparts unique reactivity, making it a valuable building block in organic synthesis.

Property	Value	Reference
Chemical Formula	$C_5H_3ClN_2O$	[1][2]
Molecular Weight	142.54 g/mol	[2]
CAS Number	121246-96-6	[2]
IUPAC Name	3-chloro-2-pyrazinecarbaldehyde	
Appearance	Brown to dark brown to black solid or orange solid or yellow powder	[1]
Melting Point	28 - 32 °C	[1]
Purity	≥ 97%	[2]
Storage	Store at 0 - 8 °C	[1]

## Synthesis and Purification

While specific, detailed protocols for the synthesis of **3-Chloropyrazine-2-carbaldehyde** are not readily available in public literature, general synthetic strategies for similar pyrazine derivatives can be adapted. A plausible synthetic approach involves the regioselective functionalization of a pyrazine core.

Conceptual Synthesis Workflow:



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Caption: Potential synthetic routes to **3-Chloropyrazine-2-carbaldehyde**.

Experimental Protocols:

Detailed experimental procedures for the synthesis of related pyrazine derivatives suggest the following general steps:

- **Synthesis of Substituted Pyrazines:** The synthesis of functionalized pyrazines can be achieved through various methods, including the condensation of dicarbonyl compounds with diamines. For instance, the synthesis of 2-alkynyl-3-chloropyrazines has been accomplished via a Sonogashira-type coupling reaction of 2,3-dichloropyrazine with terminal alkynes using a copper catalyst.<sup>[3]</sup>
- **Purification:** Purification of pyrazine derivatives is typically achieved through standard laboratory techniques such as recrystallization or column chromatography.<sup>[3][4][5][6][7]</sup>
  - **Recrystallization:** This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.<sup>[3][4][5]</sup>
  - **Column Chromatography:** This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as they are eluted with a mobile phase.<sup>[7]</sup>

## Spectroscopic and Analytical Data

Definitive spectroscopic data with peak assignments for **3-Chloropyrazine-2-carbaldehyde** is not widely published. However, based on the known structure and data from similar compounds, the expected spectral characteristics are outlined below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Expected Chemical Shift (ppm)	Expected Multiplicity	Assignment
<sup>1</sup> H NMR	~9.9 - 10.1	Singlet	Aldehydic proton (CHO)
	~8.6 - 8.8	Doublet	Pyrazine ring proton
	~8.5 - 8.7	Doublet	Pyrazine ring proton
<sup>13</sup> C NMR	~190 - 195	Singlet	Aldehydic carbon (C=O)
	~150 - 155	Singlet	Pyrazine ring carbon (C-Cl)
	~145 - 150	Singlet	Pyrazine ring carbon (C-CHO)
	~140 - 145	Singlet	Pyrazine ring carbon (CH)
	~135 - 140	Singlet	Pyrazine ring carbon (CH)

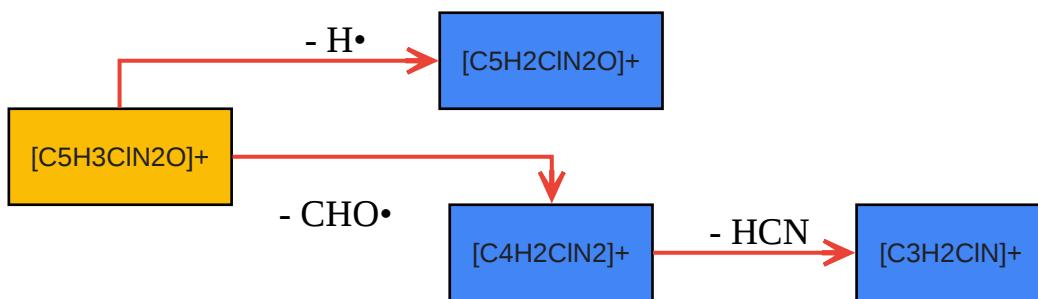
## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
~3050 - 3100	Medium	Aromatic C-H stretch
~2820 and ~2720	Medium	Aldehydic C-H stretch (Fermi resonance)
~1700 - 1720	Strong	C=O stretch (aldehyde)
~1550 - 1600	Medium to Strong	C=N and C=C stretching in pyrazine ring
~1000 - 1200	Medium	C-Cl stretch

## Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak ( $M+2$ ) at approximately one-third the intensity of the  $M^+$  peak is anticipated.

Expected Fragmentation Pattern:



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Caption: Predicted mass spectrometry fragmentation of **3-Chloropyrazine-2-carbaldehyde**.

Common fragmentation pathways for aldehydes include the loss of a hydrogen radical ( $M-1$ ) and the loss of the formyl radical ( $M-29$ ).<sup>[8]</sup> Further fragmentation of the pyrazine ring is also expected.

## Safety and Handling

**3-Chloropyrazine-2-carbaldehyde** is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Hazard Class	Hazard Statement	Pictogram
Skin Irritation	H315: Causes skin irritation	 alt text
Eye Irritation	H319: Causes serious eye irritation	 alt text
Specific target organ toxicity – single exposure (Respiratory system)	H335: May cause respiratory irritation	 alt text

#### Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P405: Store locked up.

Always consult the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.

## Applications in Research and Development

**3-Chloropyrazine-2-carbaldehyde** serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its applications are primarily in:

- Pharmaceutical Synthesis: It is a building block for the development of novel therapeutic agents.
- Agrochemical Formulation: It is used in the creation of new pesticides and herbicides.[\[1\]](#)

The reactivity of the aldehyde and the chloro-substituent allows for diverse chemical modifications, making it a versatile tool for medicinal and agricultural chemists.

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